1-Chlorobicyclo[2.2.1]heptan-2-one
Description
Structural Significance and Reactivity Principles of Bridged Bicyclic Ketones
Bridged bicyclic ketones, such as bicyclo[2.2.1]heptan-2-one (also known as norcamphor), possess a unique three-dimensional structure that significantly influences their reactivity. nih.gov The bicyclo[2.2.1]heptane framework consists of two fused cyclopentane (B165970) rings, creating a rigid structure that limits conformational flexibility. fiveable.me This rigidity is a key factor in its chemical behavior. youtube.com
The presence of the carbonyl group in the bicyclo[2.2.1]heptan-2-one system introduces a site for a variety of nucleophilic addition and enolate-based reactions. However, the reactivity of this ketone is modulated by the strained bicyclic frame. The rigid structure can influence the stereochemical outcome of reactions, with substituents favoring either an exo (outside the bridge) or endo (inside the bridge) position. youtube.com This stereoisomerism is a critical aspect of the chemistry of these compounds. youtube.com
Furthermore, Bredt's rule is a fundamental principle governing the reactivity of bridged systems, stating that a double bond cannot be placed at a bridgehead carbon if it would result in excessive strain. youtube.com This has significant implications for elimination reactions and the stability of intermediates in reactions involving these ketones. The unique conformational properties and inherent strain of the bicyclo[2.2.1]heptane skeleton are of great interest in fields like drug design and materials science, as these features can influence the biological activity and physical properties of more complex molecules. fiveable.me
Academic Research Landscape of Halogenated Bicyclo[2.2.1]heptan-2-one Derivatives, with a Focus on 1-Chlorobicyclo[2.2.1]heptan-2-one
Halogenated derivatives of bicyclo[2.2.1]heptan-2-one are valuable substrates in synthetic organic chemistry. They serve as precursors for a wide range of substituted bicyclic compounds. wpmucdn.com The position of the halogen atom on the bicyclic framework is crucial to its subsequent reactivity. For instance, the synthesis and reactions of various chloro-substituted norbornane (B1196662) derivatives have been extensively studied. nist.govchemspider.com
The compound of interest, this compound, features a chlorine atom at the bridgehead position (C1). The synthesis of compounds with substitution at the bridgehead can be challenging. tandfonline.com Research has explored the synthesis of related bridgehead-substituted compounds, such as 1-chloronorbornane, which can serve as a precursor to other derivatives. tandfonline.comnih.gov For example, 1-norbornyllithium, generated from 1-chloronorbornane, is a useful reagent for creating other bridgehead-substituted organic molecules. tandfonline.comtandfonline.com
The reactivity of this compound is influenced by the electronic effects of both the chloro and the keto groups, as well as the inherent strain of the bicyclic system. Studies on related α-chloro epoxides of the norbornane system have shown complex rearrangement pathways leading to various chlorinated ketone products, highlighting the intricate nature of reactions within this framework. acs.org The specific properties and reactions of this compound itself are a subject of specialized academic inquiry, contributing to the broader understanding of structure-reactivity relationships in complex alicyclic systems.
Below is a table summarizing some physical and chemical properties of the parent compound 1-chloronorbornane, which is structurally related to this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H11Cl | nih.gov |
| Molecular Weight | 130.61 g/mol | nih.gov |
| CAS Number | 765-67-3 | nih.gov |
| IUPAC Name | 1-chlorobicyclo[2.2.1]heptane | nih.gov |
Table of Mentioned Compounds
| Common Name/Systematic Name | Molecular Formula | Role in Article |
|---|---|---|
| This compound | C7H9ClO | Primary subject of the article |
| Bicyclo[2.2.1]heptan-2-one (Norcamphor) | C7H10O | Parent bridged bicyclic ketone wpmucdn.comnih.govku.ac.ke |
| 1-Chlorobicyclo[2.2.1]heptane (1-Chloronorbornane) | C7H11Cl | Structurally related precursor tandfonline.comnih.gov |
| 1-Norbornyllithium | C7H11Li | Reactive intermediate for synthesis tandfonline.comtandfonline.com |
| exo-3-Chlorobicyclo[2.2.1]heptan-2-one | C7H9ClO | Reaction product in related systems acs.org |
| exo-2-Chlorobicyclo[2.2.1]heptan-7-one | C7H9ClO | Reaction product in related systems acs.org |
| endo-3-Chlorobicyclo[2.2.1]heptan-2-one | C7H9ClO | Reaction product in related systems acs.org |
| (1S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor) | C10H16O | Example of a natural bicyclic ketone nist.gov |
Structure
3D Structure
Properties
CAS No. |
51417-65-3 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
1-chlorobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H9ClO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4H2 |
InChI Key |
NKJJAPIGFNBSKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chlorobicyclo 2.2.1 Heptan 2 One and Analogues
Direct Halogenation of Bicyclo[2.2.1]heptan-2-one (Norcamphor) and its Derivatives
Direct halogenation of norcamphor (B56629) and its derivatives is a primary approach for the synthesis of halogenated bicyclo[2.2.1]heptan-2-ones. However, controlling the regioselectivity of this reaction is a significant challenge.
Regioselective Chlorination Approaches, including 3-exo-Chlorobicyclo[2.2.1]heptan-2-one
The direct chlorination of norcamphor typically does not yield the 1-chloro derivative due to the steric hindrance and lower acidity of the bridgehead proton. Instead, chlorination tends to occur at the α-positions to the carbonyl group (C3) or other positions on the bicyclic ring.
A known process for introducing a chlorine atom into the bicyclo[2.2.1]heptane system involves the chlorination of bicyclo[2.2.1]hept-2-ene. This reaction, when carried out at temperatures between -75°C and 50°C, results in the formation of 2-chlorobicyclo[2.2.1]-2-heptene. google.com This intermediate can then be hydrolyzed to norcamphor. google.com While this method does not directly produce a chlorinated ketone, it demonstrates a route to a chlorinated bicyclic precursor.
The synthesis of specific isomers, such as 3-exo-chlorobicyclo[2.2.1]heptan-2-one , highlights the challenges and strategies in regioselective chlorination. The synthesis of this compound has been reported, often as part of studies on the rearrangement of chlorinated norbornene oxides.
Oxidative Halogenation in Related Bicyclic Systems
Oxidative halogenation offers an alternative to direct halogenation using elemental halogens. These methods often employ a halide salt and an oxidant, which can be tuned to achieve different reactivity and selectivity. While specific examples for the synthesis of 1-chlorobicyclo[2.2.1]heptan-2-one via oxidative chlorination are scarce in the literature, related transformations in other bicyclic systems provide valuable insights. For instance, oxidative halogenation of bicyclic olefins has been demonstrated using reagents like Selectfluor in combination with tetra-n-butylammonium halides (TBAX, where X = Cl, Br). smolecule.com
Functional Group Transformations and Derivatization Routes
The synthesis of this compound and its analogues can also be achieved through the transformation of pre-existing functional groups on the bicyclo[2.2.1]heptane skeleton.
Conversion from Halogenated Bicyclo[2.2.1]heptane Precursors
A common strategy involves the synthesis of a halogenated precursor which is then converted to the desired ketone. For example, 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide has been used as a precursor for the synthesis of bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com The process involves the hydrolysis of the α-chloroamide to the corresponding ketone. wpmucdn.com This approach could theoretically be applied to a 1-chloro-substituted precursor if one were available.
The synthesis of various substituted chlorobicyclo[2.2.1]heptane derivatives has been reported, such as 1-(((1S,2S,4S,7R)-2-Chloro-5-hydroxybicyclo[2.2.1]heptan-7-yl)methyl)pyrimidine-2,4(1H,3H)-dione, which are prepared from the corresponding diols. mdpi.com These examples demonstrate the feasibility of carrying out further transformations on chlorinated norbornane (B1196662) skeletons.
Synthesis via Ring-Opening Reactions of Strained Systems
Ring-opening reactions of more strained bicyclic or polycyclic systems can provide access to the bicyclo[2.2.1]heptane framework with desired functionalization. For instance, ring-opening metathesis (ROM) of substituted norbornadienes and norbornenes is a powerful tool for creating functionalized cyclopentane (B165970) derivatives, which can then be further manipulated. While not a direct route to this compound, these methods offer strategic entries to highly substituted bicyclic systems.
Preparation from α-Halohydrazones, exemplified by 1-iodo-bicyclo[2.2.1]heptan-2-one synthesis
A notable example of synthesizing a 1-halo-bicyclo[2.2.1]heptan-2-one is the preparation of 1-iodo-bicyclo[2.2.1]heptan-2-one . This compound was synthesized from 1-iodo-norbornene. researchgate.netresearchgate.net The corresponding hydrazone of 1-iodo-bicyclo[2.2.1]heptan-2-one can be prepared, which is a stable α-iodohydrazone. researchgate.netresearchgate.net The synthesis of hydrazone derivatives from ketones like camphor (B46023) (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is a well-established reaction. nih.gov
The general reactivity of norcamphor hydrazone has been explored, for instance, in oxidative iodination reactions which lead to 2,2-diiodo-bicyclo[2.2.1]heptane that can subsequently rearrange. researchgate.netresearchgate.net This highlights the utility of hydrazones as versatile intermediates in the synthesis of halogenated bicyclic ketones.
Stereocontrolled Synthesis of Halogenated Bicyclo[2.2.1]heptan-2-one Frameworks
The synthesis of stereochemically defined halogenated bicyclo[2.2.1]heptan-2-ones, such as this compound, necessitates precise control over the formation of multiple stereocenters. Methodologies to achieve this control can be broadly categorized into asymmetric synthesis, where a chiral element directs the formation of a specific stereoisomer, and resolution, where a mixture of enantiomers is separated. The following sections delve into specific strategies that have proven effective in constructing these valuable chiral frameworks.
Asymmetric Diels-Alder Strategies for Bicyclo[2.2.1]heptane Skeletons
The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.1]heptane core. To impart stereocontrol, this cycloaddition can be rendered asymmetric by using chiral catalysts. Chiral Lewis acids, for instance, can coordinate to the dienophile, creating a chiral environment that biases the approach of the diene to one face of the dienophile over the other. This leads to the formation of one enantiomer of the Diels-Alder adduct in excess.
A sequential Diels-Alder reaction/rearrangement sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes. acs.org When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, an enantioselective domino sequence can be achieved. acs.org This approach provides access to functionalized bicyclo[2.2.1]heptane derivatives from simple precursors. For example, the reaction between cyclopentadiene (B3395910) and a dienophile can be catalyzed by a chiral complex to yield an enantiomerically enriched bicyclic product, which can then be further elaborated to the target ketone. An enantiodivergent synthesis of a fused bicyclo[2.2.1]heptane lactone has also been described, proceeding through an asymmetric Diels-Alder reaction. rsc.org
| Diene | Dienophile | Catalyst/Auxiliary | Outcome |
| Cyclopentadiene | Acrylate with chiral auxiliary | 10-mercaptoisoborneol | Regioselective reduction of adducts leads to fused bicyclo[2.2.1]heptane lactone. rsc.org |
| Substituted Dienes | Various Dienophiles | Chiral Lewis Acid | Development of a sequential Diels-Alder/rearrangement for functionalized bicyclo[2.2.1]heptanes. acs.org |
Chiral Auxiliary Mediated Approaches in Bicyclic Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been set, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been effectively applied to the synthesis of bicyclic systems.
In the context of the Diels-Alder reaction, a chiral auxiliary can be attached to the dienophile. The steric and electronic properties of the auxiliary block one face of the dienophile, forcing the diene to add to the opposite face, thus controlling the stereochemistry of the resulting adduct. An example of this is the use of 10-mercaptoisoborneol as a chiral auxiliary, which can be reductively eliminated after the reaction. rsc.org Evans oxazolidinones are another well-established class of chiral auxiliaries effective in controlling stereoselectivity in various transformations, including cycloadditions. nih.gov Furthermore, novel chiral auxiliaries such as (+)- and (-)-2-(arylmethoxy)isopinocampheols have been designed and developed for achieving high diastereo- and enantioselectivity in aldol (B89426) reactions, which can be a key step in the synthesis of functionalized bicyclic precursors. purdue.edu
| Chiral Auxiliary | Reaction Type | Application | Reference |
| 10-mercaptoisoborneol | Diels-Alder Reaction | Enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones. rsc.org | |
| Evans Oxazolidinones | [2+2] Photocycloaddition | Stereoselective synthesis of bicyclo[3.2.0]heptanes. nih.gov | |
| 2-(1-Naphthyl-methoxy)isopinocampheol | Aldol Reaction | Asymmetric synthesis of fluoro-ester aldol products. purdue.edu |
Enzymatic and Biocatalytic Resolution Methods for Bicyclo[2.2.1]heptan-2-one Precursors
Biocatalysis offers a powerful and environmentally benign alternative for obtaining enantiomerically pure compounds. Enzymes, by their inherent chirality, can selectively process one enantiomer from a racemic mixture, a process known as kinetic resolution. This has been widely applied to the precursors of bicyclo[2.2.1]heptan-2-ones.
A notable example is the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one through asymmetric bioreduction. researchgate.netresearchgate.net This reaction, catalyzed by whole cells of a genetically engineered Saccharomyces cerevisiae strain, yields optically pure (+)-5,6-epoxy-bicyclo[2.2.1]heptane-2-one and the corresponding reduced product, endo-(−)-5,6-epoxy-bicyclo[2.2.1]heptane-2-ol. researchgate.netresearchgate.net Similarly, lipases are frequently employed for the enantioselective acylation of bicyclic alcohols or the hydrolysis of their corresponding esters. rsc.org For instance, pig liver esterase and lipase (B570770) from Aspergillus niger have been used for the enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane. rsc.org
Another important biocatalytic transformation is the Baeyer-Villiger oxidation. Monooxygenases isolated from Pseudomonas putida have been used to oxidize racemic bicyclo[2.2.1]heptan-2-ones into optically active lactones, which are valuable synthetic intermediates. rsc.org
| Biocatalyst | Substrate | Product(s) | Yield / Enantiomeric Excess (ee) | Reference |
| Genetically engineered Saccharomyces cerevisiae | rac-5,6-Epoxy-bicyclo[2.2.1]heptane-2-one | (+)-5,6-Epoxy-bicyclo[2.2.1]heptan-2-one and endo-(−)-5,6-epoxy-bicyclo[2.2.1]heptane-2-ol | 28% yield, 95% ee (ketone); 45% yield, 74% ee (alcohol) | researchgate.netresearchgate.net |
| Lipase | rac-2-acetoxy-5-norbornene | (1R, 4R)- and (2S, 4S)-bicyclo[2.2.1]heptan-2,5-diones | High enantiomeric purity | nih.gov |
| Monooxygenases (from Pseudomonas putida) | Racemic bicyclo[2.2.1]heptan-2-ones | Optically active lactones | Lactones with 1S, 5S, 6R absolute configuration | rsc.org |
| Pig Liver Esterase / Lipase (from Aspergillus niger) | Racemic diacetoxybicyclo[2.2.1]heptanes | Optically active monoacetates and recovered diacetates | Products obtained in optically active form | rsc.org |
Stereochemistry and Conformational Analysis of 1 Chlorobicyclo 2.2.1 Heptan 2 One Derivatives
Exo/Endo Stereoisomerism and Configuration Assignment in Bicyclo[2.2.1]heptane Systems
The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) system, is characterized by a bridged-ring structure that gives rise to distinct stereoisomers. Substituents on the six-membered ring can be oriented in one of two ways relative to the one-carbon bridge (C7). A substituent is termed exo if it is positioned on the side opposite the shorter bridge, while it is termed endo if it is on the same side. This exo/endo diastereoisomerism is a fundamental aspect of the stereochemistry of these systems.
In the context of 1-chlorobicyclo[2.2.1]heptan-2-one, while the chlorine atom is fixed at the bridgehead position (C1), any reaction at the carbonyl group (C2) or other positions on the scaffold must contend with the steric environment created by the rigid framework. The assignment of relative configuration (exo vs. endo) is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, 2D NMR analysis, such as NOE (Nuclear Overhauser Effect) experiments, can establish the relative configuration of bicyclo[2.2.1]heptanone derivatives, and in some cases, has been used to correct previously misassigned structures. acs.orgacs.org
Determination of Absolute Configuration
Single-crystal X-ray diffraction is an unequivocal method for determining the absolute and relative stereochemistry of crystalline compounds. For chiral bicyclo[2.2.1]heptane derivatives, this technique provides a definitive map of the three-dimensional arrangement of atoms. Research on precursors to bicyclo[2.2.1]heptan-2-one highlights the utility of this method. For example, the absolute configuration of the enantiomers of 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide, a direct precursor to bicyclo[2.2.1]hept-5-en-2-one, was unambiguously determined through X-ray crystallography. wpmucdn.com The study successfully separated the enantiomers and analyzed their crystal structures, providing a solid reference point for the stereochemistry of the bicyclic system. wpmucdn.com This crystallographic data serves as a crucial anchor for correlating the stereochemistry of related compounds, including the target ketone, which can be synthesized from such precursors via hydrolysis and hydrogenation. wpmucdn.com
The structures obtained by X-ray crystallography for the enantiomers of a chlorinated precursor are detailed below:
(-)-enantiomer: (1S,2S,4S)-2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide wpmucdn.com
(+)-enantiomer: (1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide wpmucdn.com
While X-ray crystallography is definitive, it requires a suitable single crystal. Spectroscopic methods are widely used for determining enantiomeric purity (enantiomeric excess, ee) and assigning absolute configuration in solution.
One powerful technique involves the use of chiral derivatizing agents. For instance, alcohols in the bicyclo[2.2.1]heptane series can be converted into diastereomeric esters using a chiral acid, such as mandelic acid or its derivatives. The resulting diastereomers exhibit different chemical shifts in their ¹H NMR spectra, allowing for the quantification of the enantiomeric ratio. researchgate.net Furthermore, theoretical calculations of the NMR chemical shifts for the predominant conformations of these mandelate (B1228975) derivatives can be correlated with experimental data to predict the absolute configuration of the original alcohol. researchgate.net
Another common approach is the use of chiral lanthanide shift reagents (LSRs) in ¹³C NMR spectroscopy. The addition of an LSR, such as Yb(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III)), to a solution of a chiral bicyclo[2.2.1]heptane derivative can cause the splitting of carbon signals into two sets, one for each enantiomer. This splitting allows for direct measurement of the enantiomeric composition. researchgate.net
Gas chromatography (GC) using a chiral stationary phase is also a highly effective method for separating and quantifying enantiomers of volatile bicyclo[2.2.1]heptane derivatives, providing a direct measure of enantiomeric excess. acs.orgacs.org
| Method | Information Obtained | Principle | Example Application |
| X-ray Crystallography | Absolute and Relative Configuration | Diffraction pattern of a single crystal | Unambiguous determination of the stereochemistry of 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide enantiomers. wpmucdn.com |
| NMR with Chiral Derivatizing Agents | Enantiomeric Ratio, Absolute Configuration | Formation of diastereomers with distinct NMR signals | Use of O-acetylmandelates to determine enantiomeric ratios and predict absolute configuration of norbornen-2-ol isomers. researchgate.net |
| NMR with Chiral Shift Reagents | Enantiomeric Differentiation | Formation of transient diastereomeric complexes with distinct NMR signals | ¹³C NMR signal splitting in oxygenated bicyclo[2.2.1]heptane compounds using Yb(hfc)₃ to measure ee. researchgate.net |
| Chiral Gas Chromatography (GC) | Enantiomeric Excess | Differential interaction of enantiomers with a chiral stationary phase | Measurement of the enantiomeric excess of chiral bicyclo[2.2.1]heptanone derivatives. acs.orgacs.org |
Diastereoselectivity and Enantioselectivity in Synthetic Transformations of Bicyclic Scaffolds
The rigid conformation of the bicyclo[2.2.1]heptane scaffold plays a critical role in directing the stereochemical outcome of synthetic transformations. Reagents typically approach the bicyclic system from the less sterically hindered exo face, leading to high diastereoselectivity. acs.org This inherent facial bias is a cornerstone of synthesis involving these structures.
Enantioselective synthesis of bicyclic scaffolds is often achieved through catalysis. Metalloradical catalysis, for example, using cobalt(II) complexes with chiral amidoporphyrin ligands, has been successfully applied to control both enantioselectivity and diastereoselectivity in radical cascade cyclizations to form bicyclic structures. nih.govnih.govfigshare.com These methods can construct molecules with multiple contiguous stereogenic centers in high yields and excellent stereoselectivities. nih.govfigshare.com
Similarly, chiral phosphoric acid-catalyzed reactions have been developed for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes, achieving high yields and excellent enantioselectivities. researchgate.net In the synthesis of functionalized bicyclo[2.2.1]heptanes, Diels-Alder reactions catalyzed by a chiral Lewis acid can produce products with high enantiomeric ratios. acs.org The development of these catalytic systems is crucial for accessing enantioenriched bicyclic building blocks for applications in areas like drug discovery and asymmetric synthesis. researchgate.net
Conformational Rigidity and Strain in Bicyclo[2.2.1]heptane Structures and their Impact on Reactivity
The bicyclo[2.2.1]heptane system is conformationally rigid, with its structure being described as a locked boat conformation. fiveable.me This rigidity stems from the bridged nature of the rings, which severely limits rotation around the carbon-carbon bonds. fiveable.me This lack of conformational flexibility is a defining feature of the scaffold.
This rigidity also introduces significant ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions). fiveable.me The inherent strain in the bicyclic system is a key driver of its reactivity. For instance, the high strain of the bicyclo[2.2.1]heptene system can drive retro-condensation reactions, such as retro-Dieckman or retro-aldol reactions, to stereoselectively form highly functionalized cyclopentene (B43876) or pyrrolidine (B122466) scaffolds. nih.gov This strain-release strategy provides a powerful method for converting the bicyclic framework into other valuable chemical structures. The reactivity and potential for rearrangement of the bicyclo[2.2.1]heptane skeleton are thus directly influenced by its constrained and strained nature. researchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of 1-Chlorobicyclo[2.2.1]heptan-2-one, offering detailed information about the carbon framework and the relative orientation of the hydrogen atoms.
High-Resolution 1H and 13C NMR for Complex Structure Assignment
High-resolution ¹H and ¹³C NMR spectra are fundamental for assigning the chemical shifts of each proton and carbon atom in the molecule. bch.romdpi.com The chemical shifts are influenced by the electronegativity of the chlorine atom and the carbonyl group, as well as the rigid, strained bicyclic system. For instance, in related bicyclo[2.2.1]heptane derivatives, the bridgehead carbons and protons exhibit characteristic shifts. bch.roacs.org The presence of the chlorine atom at a bridgehead position (C1) significantly deshields adjacent nuclei.
Table 1: Representative NMR Data for Bicyclo[2.2.1]heptane Derivatives
| Nucleus | Chemical Shift Range (ppm) | Influencing Factors |
| ¹H | 1.5 - 4.0 | Proximity to carbonyl and chlorine, stereochemistry (exo vs. endo) |
| ¹³C (C=O) | > 200 | Carbonyl group environment |
| ¹³C (C-Cl) | 60 - 75 | Direct attachment to chlorine |
| ¹³C (Bridgehead) | 40 - 55 | Strain and substitution |
| ¹³C (Methylene) | 25 - 45 | Position relative to functional groups |
Note: The exact chemical shifts for this compound require specific experimental data but can be predicted based on these general ranges and substituent effects.
Analysis of Magnetic Anisotropy and Electric Field Effects on Proton Chemical Shifts in Norbornanone Derivatives
The rigid structure of norbornanone and its derivatives leads to significant magnetic anisotropy effects, where the chemical shift of a proton is influenced by the orientation of nearby pi systems, such as the carbonyl group. blogspot.comkhanacademy.org The electron cloud of the C=O bond creates an anisotropic magnetic field that deshields protons located in the plane of the carbonyl group and shields those located above or below it. blogspot.comyoutube.com This effect, combined with the electric field effect from the polar carbonyl and C-Cl bonds, causes significant variations in the proton chemical shifts, providing further structural clues. nih.gov
Vibrational Spectroscopy (IR) for Characteristic Functional Group Identification in Bicyclic Ketones
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The most prominent absorption band is due to the stretching vibration of the carbonyl group (C=O). In bicyclic ketones like norcamphor (B56629) derivatives, this band typically appears at a higher frequency (around 1740-1760 cm⁻¹) compared to acyclic ketones, due to the ring strain. bch.ro The C-Cl stretching vibration will also be present, typically in the fingerprint region (below 800 cm⁻¹).
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O | Stretch | 1740 - 1760 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-Cl | Stretch | 600 - 800 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Effects, applied to Norcamphor Derivatives
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the primary absorption of interest is the n → π* transition of the carbonyl group. libretexts.org This is a relatively weak absorption that occurs at a longer wavelength (typically around 280-300 nm). libretexts.org The position of this absorption can be influenced by the solvent polarity and the presence of the electron-withdrawing chlorine atom. Since there is no extended conjugation in this molecule, strong π → π* transitions at shorter wavelengths are not expected to be the dominant feature. libretexts.orglibretexts.org
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) will correspond to the molecular formula C₇H₉ClO. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for bicyclic ketones include the loss of carbon monoxide (CO) and ethylene (B1197577) (C₂H₄) through retro-Diels-Alder type reactions. libretexts.orgaip.org The presence of the chlorine atom will also influence the fragmentation, potentially leading to the loss of a chlorine radical or HCl.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (for ³⁵Cl) | Description |
| [C₇H₉ClO]⁺ | 156 | Molecular Ion |
| [C₆H₉Cl]⁺ | 128 | Loss of CO |
| [C₅H₅Cl]⁺ | 100 | Loss of CO and C₂H₄ |
| [C₇H₉O]⁺ | 109 | Loss of Cl radical |
Computational and Theoretical Chemistry Studies of Halogenated Bicyclo 2.2.1 Heptan 2 One Systems
Quantum Chemical Calculations (Ab Initio, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying halogenated bicyclic systems. These methods offer a favorable balance between computational cost and accuracy for geometry optimizations and the calculation of electronic properties. google.com
DFT functionals are widely used for the full geometry optimization of halogenated bicyclic ketones. nih.govacs.org For instance, the anionic surfaces of compounds including 1-chlorobicyclo[2.2.1]heptan-2-one have been explored using DFT in solution to understand their reductive cleavage mechanisms. nih.govacs.org These calculations help determine the most stable three-dimensional structure by finding the minimum on the potential energy surface. youtube.com The electronic structure of these molecules is significantly influenced by the rigid bicyclic framework and the presence of the electronegative chlorine atom and the carbonyl group.
Molecular orbital (MO) theory is crucial for understanding the chemical reactivity of these compounds. sapub.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are termed frontier molecular orbitals (FMOs) and are central to predicting how a molecule will react. nih.govresearchgate.net The energy and localization of the LUMO, in particular, are key predictors of reactivity in electron transfer reactions, such as the radical nucleophilic substitution (S(RN)1) mechanism. researchgate.net
In the context of this compound, the presence of the carbonyl group and the chlorine atom, both electron-withdrawing, significantly influences the energy of the LUMO. Studies on related bridgehead halides show that substituents capable of lowering the LUMO energy enhance the compound's reactivity in electron transfer processes. researchgate.net The S(RN)1 mechanism, which involves a radical anion intermediate, is a key reaction pathway for these systems. arkat-usa.orgumich.edu The reductive cleavage can proceed through a stepwise mechanism involving this radical anion or via a concerted-dissociative pathway. acs.org The relative orientation of the carbonyl group and the carbon-chlorine bond plays a critical role in determining which pathway is favored. acs.org
Table 1: Frontier Molecular Orbital (FMO) Concepts in Reactivity Prediction
| Orbital | Role in Reactivity | Implication for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor in reactions. | The energy of the HOMO relates to the molecule's ability to be oxidized. |
| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor in reactions. | The energy and location of the LUMO are critical for accepting an electron in S(RN)1 reactions. A lower LUMO energy generally corresponds to higher reactivity. researchgate.net |
Transition State Modeling and Reaction Pathway Energetics
Computational modeling of transition states is essential for elucidating reaction mechanisms and predicting reaction rates. By calculating the energy of transition states and intermediates, chemists can map out the most likely reaction pathway. For the reductive cleavage of this compound, theoretical calculations can differentiate between a stepwise mechanism, which involves a radical anion intermediate, and a concerted-dissociative mechanism, where electron transfer and bond cleavage occur simultaneously. acs.org The energetics of these pathways are influenced by the rigidity of the bicyclic system and its ability to accommodate the resulting radical without excessive strain. nih.govacs.org
Prediction and Rationalization of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts, which aids in structure elucidation. academie-sciences.fr For bicyclo[2.2.1]heptane systems, computational approaches like the Gauge-Including Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts. researchgate.net By computing the Boltzmann-weighted average chemical shifts of different possible conformations, these methods can accurately reproduce experimental δ (chemical shift) values. researchgate.net This is particularly useful in distinguishing between stereoisomers, such as the exo and endo forms, which exhibit different chemical shifts due to the rigid geometry of the bicyclic scaffold.
Table 2: Computational vs. Experimental Data for Bicyclic Systems
| Technique | Computational Method | Application | Reference |
|---|---|---|---|
| ¹H NMR Spectroscopy | GIAO Calculations | Prediction of chemical shifts (δ) and coupling constants to determine stereochemistry and enantiomeric ratios in norborn-5-en-2-ol derivatives. | researchgate.net |
| 2D-NMR | N/A (Assignment Aid) | Correct assignment of ¹H and ¹³C NMR signals in substituted bicyclo[2.2.1]heptane fragments. | mdpi.com |
Analysis of Steric and Electronic Effects of Halogen Substituents on Reactivity and Stability
The chlorine substituent at the bridgehead position of the bicyclo[2.2.1]heptan-2-one system exerts significant steric and electronic effects that modulate its reactivity and stability.
Electronic Effects : The electron-withdrawing nature of the chlorine atom, combined with that of the adjacent carbonyl group, lowers the energy of the LUMO. This electronic perturbation is a key factor in increasing the reactivity of the molecule towards electron transfer reactions. researchgate.net The relative positioning of the carbonyl's π-system and the C-Cl σ* orbital can influence the efficiency of intramolecular electron transfer. acs.org
Strain Energy Calculations and Stability of Carbocationic Intermediates in Bridged Systems
The bicyclo[2.2.1]heptane skeleton is inherently strained. The total ring strain for the parent norbornane (B1196662) is approximately 17.5 kcal/mol. masterorganicchemistry.com This strain has significant chemical consequences, particularly concerning the formation of reactive intermediates like carbocations.
According to Bredt's rule, the formation of a double bond or a carbocation at a bridgehead position of a small bicyclic system is highly unfavorable because it would require a planar geometry that the rigid framework cannot adopt without a massive increase in angle strain. masterorganicchemistry.com Consequently, the formation of the 1-bicyclo[2.2.1]heptyl cation via an S(N)1-type ionization of 1-chlorobicyclo[2.2.1]heptane is extremely difficult. quora.com The carbocation at this bridgehead position "wants" to be sp² hybridized and planar, a geometry that is sterically impossible within the small rings of the bicyclic structure. quora.com This inherent instability of the bridgehead carbocation makes heterolytic cleavage of the C-Cl bond highly unfavorable, which is why reactions like S(RN)1, which avoid this high-energy intermediate, become significant pathways. researchgate.netquora.com
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 4-Chlorobicyclo[2.2.1]heptan-2-one |
| 1-Chlorobicyclo[2.2.2]octan-2-one |
| 4-Chlorobicyclo[2.2.2]octan-2-one |
| 1-Chloroadamantan-2-one |
| 5-Chloroadamantan-2-one |
| 2-Chlorotricyclo[7.3.1.0(2,7)]tridecan-13-one |
| Bicyclo[2.2.1]heptane |
| Bicyclo[2.2.1]heptan-2-one |
| Norbornane |
| Camphor (B46023) |
| Exo-norborn-5-en-2-ol |
| Endo-norborn-5-en-2-ol |
Synthetic Utility and Applications of 1 Chlorobicyclo 2.2.1 Heptan 2 One and Analogues in Complex Organic Synthesis
Chiral Building Blocks and Synthetic Intermediates in Organic Synthesis
The bicyclo[2.2.1]heptane skeleton is a privileged structure in the synthesis of chiral compounds. rsc.org Its rigid conformation allows for a high degree of stereocontrol in chemical transformations, making its derivatives valuable as both chiral auxiliaries and enantiopure building blocks for asymmetric synthesis. rsc.orgpwr.edu.pl The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is crucial for both target-oriented and diversity-oriented synthesis of biologically important molecules. rsc.org
Derivatives of bicyclo[2.2.1]heptane, such as those derived from camphor (B46023), a naturally occurring bicyclic ketone, provide a readily available source of chiral starting materials. researchgate.net For instance, tetrabromoepifenchone, which can be easily prepared from camphor, serves as a precursor for the synthesis of a wide range of new functionalized chiral bicyclo[2.2.1]heptane derivatives. researchgate.net The rigid framework of these compounds has been utilized to create chiral ligands for transition-metal catalysis and as scaffolds for creating molecular diversity. rsc.org The 2,5-diazabicyclo[2.2.1]heptane scaffold, which is both rigid and chiral, has also proven to be a useful building block in organic and medicinal chemistry. semanticscholar.org
Precursors for Naturally Occurring Carbocyclic Ring Systems
The bicyclo[2.2.1]heptane framework is a key precursor in the synthesis of various naturally occurring carbocyclic ring systems. Its unique stereochemistry and reactivity allow for its transformation into complex cyclopentane-containing molecules.
Synthesis of Prostaglandins (B1171923) and Related Eicosanoids Utilizing Bicyclic Scaffolds
Bicyclo[2.2.1]heptan-2-one and its unsaturated analogue, bicyclo[2.2.1]hept-5-en-2-one, are important intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. wpmucdn.com The rigid bicyclic structure provides a template for the stereocontrolled introduction of the two side chains characteristic of the prostaglandin (B15479496) framework. nih.govlibretexts.org
Several synthetic strategies for prostaglandins have utilized bicyclic ketones. One approach involves the photochemical cycloaddition of cyclopentenone derivatives with ethylene (B1197577) to form a bicyclo[2.2.1]heptane system, which is then further elaborated to the target prostaglandin. researchgate.net Another strategy employs the Baeyer-Villiger oxidation of a bicyclic ketone to form a lactone, which serves as a key intermediate in the synthesis of various prostaglandins. libretexts.org The use of bicyclo[3.3.0]octane scaffolds, which can be derived from bicyclic systems, has also been explored in the synthesis of prostaglandin analogues. rsc.org Furthermore, prostanoids incorporating bicyclo[2.2.1]heptane and other bicyclic ring systems have been synthesized and their biological activities evaluated. nih.gov
Contributions to Terpenoid and Steroid Synthesis
The bicyclo[2.2.1]heptane skeleton is a recurring motif in many terpenoid natural products. wpmucdn.com Camphor, a well-known bicyclic monoterpene, and its derivatives are frequently used as starting materials for the synthesis of other terpenoids. researchgate.net For example, a hydrindenone intermediate for steroid synthesis has been prepared from a bicyclic ester derived from (+)-camphor. researchgate.net
More complex polycyclic diterpenes containing a bicyclo[2.2.1]heptane system have also been isolated from natural sources. Pedrolane, for instance, is a diterpene scaffold from Euphorbia pedroi that features this bicyclic core. researchgate.net The biosynthesis of some terpenoids, such as α-fenchone, is proposed to proceed through carbocation rearrangements of precursors that form a bicyclo[2.2.1]heptane intermediate. openstax.org
Approaches to Antitumor Antibiotics (e.g., Echinosporin) using Bicyclo[2.2.1]heptane Derivatives
The bicyclo[2.2.1]heptane framework is present in the structure of some antitumor antibiotics, such as echinosporin (B1671086). wpmucdn.com Synthetic strategies toward the total synthesis of echinosporin have utilized bicyclo[2.2.1]heptane derivatives as key building blocks. researchgate.netacs.org These approaches leverage the stereochemical control offered by the rigid bicyclic system to construct the complex, highly substituted core of the natural product. A strategy for the total synthesis of echinosporin involved the conversion of a readily available bromo ester to a key intermediate containing the bicyclo[2.2.1]heptane core. researchgate.net
Development of Conformationally Restricted Analogues
The rigid nature of the bicyclo[2.2.1]heptane skeleton makes it an ideal scaffold for the design of conformationally restricted analogues of biologically active molecules. By incorporating this framework, chemists can lock a molecule into a specific three-dimensional shape, which can lead to enhanced biological activity and selectivity.
Design and Synthesis of Pheromone Analogues with Bicyclic Frameworks
The bicyclo[2.2.1]hept-5-en-2-one framework has been used as a starting point for the synthesis of conformationally constrained analogues of pheromones. wpmucdn.com The rationale behind this approach is that by restricting the conformational flexibility of the pheromone molecule, it may bind more effectively to its receptor, potentially leading to a more potent and selective biological response. The absolute configuration of the bicyclic starting material is essential for these studies, and methods for resolving and determining the stereochemistry of bicyclo[2.2.1]heptan-2-one and its derivatives have been developed. wpmucdn.comresearchgate.net
Integration into Norbornyl-Containing Peptides and Polymeric Materials
The norbornane (B1196662) scaffold, the parent structure of 1-chlorobicyclo[2.2.1]heptan-2-one, is utilized to template the folding of peptides into well-defined conformations. wpmucdn.com By incorporating this rigid bicyclic unit into peptide backbones, chemists can enforce specific secondary structures, which is of significant interest in the design of peptidomimetics and bioactive molecules. The functional handles present in derivatives of this compound allow for their covalent attachment to amino acids or peptide chains.
Furthermore, cyclopentane-containing polymers have been synthesized using bicyclo[2.2.1]hept-5-en-2-one, a related analogue, as a key intermediate. researchgate.net The strained nature of the norbornene double bond in these systems makes them suitable monomers for ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of well-defined polymers with diverse functionalities. The resulting polymeric materials can exhibit unique thermal and mechanical properties, making them attractive for various applications.
Table 1: Examples of Norbornyl-Containing Systems in Peptides and Polymers
| Compound/System | Application | Key Feature | Reference |
| Norbornyl-containing peptides | Templating peptide folding | Rigid bicyclic scaffold | wpmucdn.com |
| Cyclopentane-containing polymers | Monomer for ROMP | Strained double bond | researchgate.net |
Synthesis of Novel Spirocyclic and Fused Polycyclic Systems, such as spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines
The ketone functionality at the C-2 position of the bicyclo[2.2.1]heptane framework serves as a key reactive site for the construction of more complex polycyclic systems. One notable application is the synthesis of spirocyclic compounds, where a second ring system is attached at a single common atom.
For instance, the synthesis of spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amines has been achieved through stereoselective [3+2] cycloadditions of trimethylenemethane to (1S,3EZ,4R)-3-arylimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones. researchgate.net This reaction demonstrates the utility of the bicyclic ketone in accessing intricate spiro-fused heterocyclic structures.
The general strategy involves the initial conversion of the ketone to an imine, which then acts as a dienophile in a cycloaddition reaction. This approach highlights the versatility of the bicyclo[2.2.1]heptanone core as a scaffold for generating molecular complexity.
Table 2: Synthesis of Spirocyclic Systems
| Starting Material | Reagent | Product | Reaction Type | Reference |
| (1S,3EZ,4R)-3-Arylimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | Trimethylenemethane | spiro[bicyclo[2.2.1]heptane-2,2'-furan]-3-amine | [3+2] Cycloaddition | researchgate.net |
Applications in Diels-Alder and other Cycloaddition/Rearrangement Chemistry for Bridged Systems
The bicyclo[2.2.1]heptane skeleton is itself a product of a Diels-Alder reaction, typically between cyclopentadiene (B3395910) and a suitable dienophile. Further functionalization and manipulation of this framework, as seen in this compound and its derivatives, open avenues for subsequent cycloaddition and rearrangement reactions.
The unsaturated analogue, bicyclo[2.2.1]hept-5-en-2-one, is a versatile building block in Diels-Alder chemistry. It can act as a dienophile, and its derivatives have been used in TiCl4-mediated Diels-Alder additions. researchgate.net These reactions allow for the construction of more elaborate bridged polycyclic systems.
Furthermore, the rigid framework of these compounds can be exploited in rearrangement reactions to access different ring systems. For example, a novel route to the zizaane sesquiterpene skeleton has been demonstrated starting from norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one). researchgate.net This synthesis involves a series of transformations that rearrange the initial bicyclic core. Gold-catalyzed cycloisomerization of 1,6-diynes has also been developed as an atom-economic method to produce a variety of bicyclo[2.2.1]hept-5-en-2-ones. researchgate.net
Organocatalytic formal [4+2] cycloaddition reactions provide another powerful strategy to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org This highlights the ongoing development of new synthetic methods centered around this important bicyclic scaffold.
Table 3: Examples of Cycloaddition and Rearrangement Reactions
| Starting Material/System | Reaction Type | Key Feature/Product | Reference |
| N-crotonoyl sultam and cyclopentadiene | TiCl4-mediated Diels-Alder | Chiral adduct for further synthesis | researchgate.net |
| Norcamphor | Multi-step synthesis | Zizaane sesquiterpene skeleton | researchgate.net |
| 1,6-Diynes | Gold-catalyzed cycloisomerization | Bicyclo[2.2.1]hept-5-en-2-ones | researchgate.net |
| Simple starting materials | Organocatalytic formal [4+2] cycloaddition | Enantioselective bicyclo[2.2.1]heptane-1-carboxylates | rsc.org |
Emerging Research Directions and Future Perspectives
Advancements in Asymmetric Synthesis and Catalysis for Halogenated Bicyclic Ketones
The development of stereoselective synthetic methods for halogenated bicyclic ketones, including 1-chlorobicyclo[2.2.1]heptan-2-one, is a significant area of research. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclic ketones, offering an alternative to traditional metal-based catalysts. mdpi.com For instance, L-proline and its derivatives have been successfully employed in the asymmetric synthesis of bicyclic diketones, which are precursors to a variety of natural products. mdpi.com These organocatalytic approaches often provide high yields and enantioselectivities, making them attractive for the synthesis of chiral building blocks. mdpi.com
Recent advancements in catalytic asymmetric synthesis have been substantial, with new methods and catalysts continually being developed. nih.gov The use of chiral halogen-bonding catalysts, for example, has shown promise in asymmetric reactions, offering a unique mode of activation. beilstein-journals.org While not yet specifically applied to this compound, these emerging catalytic systems could pave the way for novel and efficient asymmetric syntheses of this and related halogenated bicyclic ketones.
The table below summarizes some catalytic approaches relevant to the synthesis of bicyclic ketones.
| Catalytic Approach | Catalyst Type | Key Features | Potential Application to this compound |
| Organocatalysis | L-proline and derivatives | High stereoselectivity in annulation reactions. mdpi.com | Asymmetric synthesis of the bicyclo[2.2.1]heptane core. |
| Halogen-Bonding Catalysis | Chiral halonium salts | Strong halogen-bonding-donor abilities for asymmetric catalysis. beilstein-journals.org | Enantioselective introduction of the chlorine atom. |
| Multi-catalysis | Organo-, photo-, and HAT catalysis | Combination of catalytic cycles for complex transformations. nih.gov | Development of novel, efficient synthetic routes. |
Novel Mechanistic Insights and Reactivity Pathways for Bridged Chlorinated Systems
The reactivity of this compound is largely dictated by the interplay between the chlorine atom and the ketone functionality. smolecule.com Understanding the mechanistic pathways of reactions involving bridged chlorinated systems is crucial for controlling reaction outcomes and designing new synthetic transformations.
The presence of the bicyclic framework introduces significant ring strain, which influences the molecule's reactivity. The chlorine atom at the bridgehead position (C1) is sterically hindered, which can affect its substitution reactions. The ketone at C2 provides a site for nucleophilic attack and enolate formation.
Recent research has focused on understanding the mechanisms of chlorination in various contexts, which can provide insights into the behavior of bridged chlorinated systems. For example, studies on water treatment chlorination have detailed the reactions of chlorine with organic matter, highlighting the formation of various chlorinated byproducts. researchgate.net While not directly related to the synthesis of this compound, these studies offer a deeper understanding of chlorine's reactivity.
Exploration of Bioactive Derivatives and Ligands based on the this compound Scaffold
The unique three-dimensional structure of the bicyclo[2.2.1]heptane skeleton makes it an attractive scaffold for the design of bioactive molecules and ligands. bham.ac.uknih.gov The introduction of a chlorine atom and a ketone group in this compound provides functional handles for further derivatization, allowing for the exploration of a wider chemical space.
Bicyclic scaffolds have been successfully used to develop ligands for various biological targets, including estrogen receptors. nih.gov These scaffolds can mimic the conformation of natural ligands, leading to high binding affinity and selectivity. nih.gov The rigidity of the bicyclo[2.2.1]heptane framework can also contribute to improved metabolic stability and cell permeability of drug candidates. nih.gov
For instance, new 1'-homocarbanucleoside analogs incorporating a substituted bicyclo[2.2.1]heptane skeleton have been synthesized and evaluated for their antiviral activity. mdpi.com Some of these compounds have shown promising activity against Herpes Simplex Virus 1 (HSV-1), suggesting that the bicyclo[2.2.1]heptane scaffold could be a valuable component in the development of new antiviral drugs. mdpi.com
The table below highlights some examples of bioactive derivatives based on bicyclic scaffolds.
| Scaffold Type | Biological Target | Therapeutic Area | Reference |
| Bicyclic Peptides | Kallikrein, Urokinase-type plasminogen activator | Various | nih.gov |
| Oxabicyclic Scaffolds | Estrogen Receptor β | Hormone-related diseases | nih.gov |
| Bicyclo[2.2.1]heptane | Not specified | Antiviral (HSV-1) | mdpi.com |
Development of Sustainable Synthetic Methodologies for Halogenated Bicyclo[2.2.1]heptan-2-one
The development of green and sustainable synthetic methods is a major focus in modern organic chemistry. For halogenated bicyclic ketones like this compound, this involves exploring the use of environmentally benign reagents, solvents, and catalysts.
Biocatalysis, for example, offers a green alternative to traditional chemical methods. Enzymes and whole-cell systems can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. While specific biocatalytic methods for this compound have not been extensively reported, the successful application of biocatalysts in the synthesis of related bicyclic compounds suggests their potential in this area.
Computational Design of Functional Materials Incorporating Bicyclic Scaffolds
Computational methods are increasingly being used to design and predict the properties of new materials. For bicyclic scaffolds like this compound, computational studies can provide valuable insights into their electronic and structural properties, guiding the development of new functional materials.
Molecular modeling and simulations can be used to study the interactions of bicyclic scaffolds with other molecules, such as polymers or biological macromolecules. This information can be used to design new materials with specific properties, such as enhanced thermal stability, improved mechanical strength, or tailored biological activity. For example, computational studies have been used to guide the design of bicyclic scaffolds for the development of non-covalent inhibitors of SARS-CoV-2 main protease. nih.gov
The use of in silico methods can accelerate the discovery and optimization of new materials based on the this compound scaffold, reducing the need for extensive experimental work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
